molecular formula C10H11ClZr B8351516 Zirconocene hydrochloride

Zirconocene hydrochloride

Cat. No.: B8351516
M. Wt: 257.87 g/mol
InChI Key: NKIVVMOIGINFTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Zirconocene hydrochloride, universally known as Schwartz's Reagent , is an organozirconium compound with the formula Cp₂ZrHCl that serves as a cornerstone in modern synthetic organic chemistry for hydrozirconation . This reaction involves the highly selective syn-addition of the Zr-H bond across unsaturated carbon-carbon bonds, preferentially targeting terminal alkynes over terminal alkenes and internal alkynes . The resulting organozirconium intermediates are notably air-stable and exhibit exceptional functional group tolerance, making them invaluable for constructing complex molecular architectures . Its primary research value lies in its role as a versatile synthetic intermediate. The carbon-zirconium bond in the hydrozirconation products can be readily transformed via electrophilic trapping, transmetalation to other organometallic species, or cross-coupling reactions . Key applications include the stereoselective functionalization of alkynes to vinyl halides or alkenes , the conversion of alkynes to allylic alcohols through transmetalation to zinc and subsequent reaction with aldehydes , and the reduction of tertiary amides to aldehydes with high chemoselectivity, often tolerating ester functional groups . Furthermore, catalytic applications are expanding, with in situ generation methods using ZrCl₂ and hydrosilanes enabling the mild reduction of ketones, aldehydes, and lactones . These methodologies have been critical in the synthesis of complex natural products and pharmaceuticals, including macrolide antibiotics and antitumor agents . This compound is typically supplied as a light-sensitive, air- and moisture-sensitive white to light-colored solid . It requires handling under inert atmospheres (e.g., argon or nitrogen) and storage in a cool, dark place . Please note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H11ClZr

Molecular Weight

257.87 g/mol

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Hydrozirconation Reactions
    • Zirconocene hydrochloride is primarily utilized in hydrozirconation reactions, where it adds across double or triple bonds in alkenes and alkynes. This reaction forms organozirconium intermediates that can undergo further transformations such as nucleophilic substitutions or carbonylation .
    • Case Study : In the total synthesis of macrolide antibiotics, hydrozirconation facilitated the formation of key intermediates that were subsequently transformed into the final products .
  • Reduction of Carbonyl Compounds
    • The compound serves as an effective catalyst for the reduction of various carbonyl-containing substrates (ketones, aldehydes, etc.) to their corresponding alcohols. This process typically involves the generation of zirconium hydride species in situ, allowing for mild reaction conditions and broad functional group tolerance .
    • Data Table :
      Substrate TypeReaction ConditionsYield (%)
      Ketones2.5-5 mol % ZrCl₂ + silaneUp to 92%
      AldehydesSame as aboveVaries
  • Synthesis of Isotope-Labeled Compounds
    • This compound can be employed to synthesize isotope-labeled molecules using lithium deuteride or tritide as reducing agents. This application is particularly useful in tracer studies and mechanistic investigations in organic chemistry .
  • Synthesis of Complex Organic Molecules
    • The reagent has been used in various synthetic routes for complex organic molecules, including antitumor agents and other pharmaceuticals. Its ability to mediate transformations such as vinylation and carbonylation enhances its utility in synthetic organic chemistry .
    • Case Study : The synthesis of (−)-motuporin involved the use of this compound for critical steps that required precise control over stereochemistry and functional group transformations .

Mechanistic Insights

The mechanism of action for this compound typically involves:

  • Hydrometalation : The addition of zirconium hydride across unsaturated bonds.
  • Transmetalation : Facilitating the transfer of zirconium to other metal centers in cross-coupling reactions.
  • Nucleophilic Addition : The organozirconium intermediates can act as nucleophiles in reactions with electrophiles, leading to diverse product formation .

Comparison with Similar Compounds

Table 1: Key Differences Between Cp₂ZrHCl and Cp₂ZrCl₂

Property Zirconocene Hydrochloride (Cp₂ZrHCl) Zirconocene Dichloride (Cp₂ZrCl₂)
Hydride Availability Direct hydride donor Requires activation (e.g., silanes) to generate hydrides
Substrate Scope Limited to alkenes/alkynes Broad (Grignard reagents, aromatic groups)
Stability Air/moisture-sensitive; short shelf life Relatively stable; easier storage
Catalytic Efficiency Stoichiometric use common Catalytic (e.g., 5 mol% in amide reductions)

Zirconocene Dihydride ([Cp₂ZrH₂]₂)

  • Structure : A dimeric zirconium hydride with two bridging hydrides.
  • Reactivity : Directly participates in alkene dimerization and oligomerization without requiring external activators, unlike Cp₂ZrCl₂ .
  • Applications : Demonstrates higher activity in ethylene polymerization when combined with nickel complexes .

Organozinc-Zirconium Complexes

  • Formation : Ligand exchange between Cp₂ZrCl₂ and Et₂Zn yields mixed-metal complexes (e.g., EtZrCp₂Cl), which exhibit unique thermodynamic stability and reactivity in NMR studies .
  • Utility : These hybrids expand catalytic diversity but are less explored compared to Schwartz’s reagent.

Table 2: Catalytic Performance in Selected Reactions

Reaction Type Catalyst Yield/Activity Key Advantage
Amide Reduction Cp₂ZrHCl (5 mol%) 85–90% yield Functional group tolerance
Ethylene Polymerization Cp₂ZrCl₂/Ni complex 12,000 g/mmol·h High activity with co-catalysts
Carbonylative Coupling Cp₂ZrCl₂ + Grignard 60–75% yield Access to aryl/alkyl acyl complexes

Preparation Methods

Table 1: Yield and Byproduct Management in LiAlH4_4 Reduction

ParameterValue/RangeSource
Typical Yield70–85%
Dihydride Byproduct15–30%
CH2Cl2\text{CH}_2\text{Cl}_2 Efficiency>90% conversion

Despite its efficacy, this method faces challenges in handling pyrophoric LiAlH4_4 and separating LiAlCl4\text{LiAlCl}_4 salts.

Lithium Hydride-Based Syntheses

Alternative protocols employing lithium hydride (LiH) circumvent the hazards of LiAlH4_4. Buchwald and colleagues demonstrated that (η5-C5H5)2ZrHCl(\eta^5\text{-C}_5\text{H}_5)_2\text{ZrHCl} could be generated in situ by treating zirconocene dichloride with LiH in THF. This approach is particularly advantageous for isotope-labeled syntheses, where Li2^2H or Li3^3H enables deuterated or tritiated analogs:

(η5-C5H5)2ZrCl2+2Li2H(η5-C5H5)2Zr2HCl+2LiCl(\eta^5\text{-C}5\text{H}5)2\text{ZrCl}2 + 2\text{Li}^2\text{H} \rightarrow (\eta^5\text{-C}5\text{H}5)_2\text{Zr}^2\text{HCl} + 2\text{LiCl}

Key Advantages:

  • Safety : Eliminates pyrophoric LiAlH4_4.

  • Isotope Compatibility : Facilitates 2H^{2}\text{H}/3H^{3}\text{H} incorporation.

  • Solubility : THF enhances reagent miscibility, though product solubility remains low.

tert-Butyllithium-Mediated Alkylation-Hydride Transfer

A novel route developed by Bercaw and coworkers utilizes tert-butyllithium (tBuLit\text{BuLi}) to access substituted zirconocene hydrido chlorides. Adding 1 equivalent of tBuLit\text{BuLi} to zirconocene dichlorides yields complexes such as CpCpZr(H)Cl\text{Cp}^*\text{Cp}''\text{Zr(H)Cl} (Cp=C5Me5\text{Cp}^* = \text{C}_5\text{Me}_5; Cp=1,3-(SiMe3)2C5H3\text{Cp}'' = 1,3\text{-}(\text{SiMe}_3)_2\text{C}_5\text{H}_3) in >90% yield. Further tBuLit\text{BuLi} addition produces isobutyl hydrides, which hydrogenolyze under H2\text{H}_2 to form monomeric dihydrides.

Table 2: Performance of tBuLit\text{BuLi} Method for Substituted Complexes

SubstrateProductYield (%)
CpCpZrCl2\text{Cp}^*\text{Cp}''\text{ZrCl}_2CpCpZr(H)Cl\text{Cp}^*\text{Cp}''\text{Zr(H)Cl}92
rac-(1-CMe3\text{CMe}_3-C9H6\text{C}_9\text{H}_6)ZrCl2\text{ZrCl}_2rac-Hydrido Chloride88

This method excels in synthesizing sterically encumbered derivatives but requires strict anhydrous conditions.

In Situ Generation via Amine-Silane Systems

Recent advances enable catalytic in situ preparation of zirconocene hydrides from dichloride precursors. A 2022 study detailed a mild protocol combining zirconocene dichloride, diethylamine, water, and silanes (e.g., Et3SiH\text{Et}_3\text{SiH}) under inert atmospheres. The mechanism involves:

  • Amine-assisted chloride displacement to form an oxo-bridged dimer.

  • σ-Bond metathesis with silane to generate the active hydride species.

2(η5-C5H5)2ZrCl2+H2O[(η5-C5H5)2Zr(μ-O)]2+4HCl2(\eta^5\text{-C}5\text{H}5)2\text{ZrCl}2 + \text{H}2\text{O} \rightarrow [(\eta^5\text{-C}5\text{H}5)2\text{Zr}(\mu\text{-O})]2 + 4\text{HCl}
[(η5-C5H5)2Zr(μ-O)]2+Et3SiH2(η5-C5H5)2ZrHCl+Et3SiOSiEt3[(\eta^5\text{-C}5\text{H}5)2\text{Zr}(\mu\text{-O})]2 + \text{Et}3\text{SiH} \rightarrow 2(\eta^5\text{-C}5\text{H}5)2\text{ZrHCl} + \text{Et}3\text{SiOSiEt}_3

Advantages:

  • Catalytic Efficiency : 2.5–5 mol% catalyst loading.

  • Functional Group Tolerance : Compatible with esters, nitriles, and heterocycles.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodReagentsYield (%)ByproductsScalability
LiAlH4_4 ReductionLiAlH4_4, CH2Cl2\text{CH}_2\text{Cl}_270–85LiAlCl4\text{LiAlCl}_4, (η5-C5H5)2ZrH2(\eta^5\text{-C}_5\text{H}_5)_2\text{ZrH}_2High
LiH ReductionLiH, THF65–75LiClModerate
tBuLit\text{BuLi} AlkylationtBuLit\text{BuLi}, H2\text{H}_285–92AlkanesLow
In Situ CatalyticEt3SiH\text{Et}_3\text{SiH}, Amines60–70SiloxanesHigh

The LiAlH4_4 method remains optimal for bulk synthesis, while in situ approaches offer greener alternatives.

Q & A

Q. How is zirconocene hydrochloride synthesized, and what are the critical parameters affecting yield?

this compound is typically synthesized via ligand substitution reactions involving zirconium precursors and cyclopentadienyl ligands under inert atmospheres. A common method involves reacting zirconium tetrachloride (ZrCl₄) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF), followed by protonation with hydrochloric acid. Critical parameters include:

  • Moisture control : Strict exclusion of water to prevent hydrolysis .
  • Temperature : Reactions are often conducted at −78°C to prevent side reactions.
  • Ligand stoichiometry : Excess cyclopentadienyl ligand ensures complete substitution . Purification via recrystallization or sublimation under vacuum is essential to isolate high-purity product.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • ¹H and ¹³C NMR : To confirm cyclopentadienyl ligand coordination and assess purity .
  • X-ray diffraction (XRD) : Resolves crystal structure, bond lengths, and Zr coordination geometry .
  • Infrared (IR) spectroscopy : Identifies vibrational modes of Zr-Cl and Cp ligands .
  • Elemental analysis : Validates empirical formula (e.g., C:Zr:Cl ratios) . For air-sensitive samples, use sealed capillaries or inert gas cells during analysis.

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use gloveboxes or Schlenk lines under argon/nitrogen to prevent oxidation or hydrolysis. Wear nitrile gloves, safety goggles, and lab coats .
  • Storage : Seal in airtight containers with desiccants (e.g., molecular sieves). Store at −20°C in darkness to minimize thermal degradation .
  • Spill management : Collect solids under inert gas using adsorbents (e.g., silica gel), and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How does this compound facilitate catalytic hydrogenation reactions, and what factors influence its efficiency?

this compound acts as a precatalyst in hydrogenation by forming active Zr-H species upon reduction. Key factors include:

  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while ethers enhance hydrogen activation .
  • Substrate scope : Electron-deficient alkenes show higher reactivity due to favorable orbital overlap with Zr centers.
  • Co-catalysts : Addition of Lewis acids (e.g., B(C₆F₅)₃) enhances turnover frequency by stabilizing transition states . Mechanistic studies using deuterium labeling or in-situ IR spectroscopy can elucidate reaction pathways.

Q. How to address discrepancies in reported catalytic activities of this compound across studies?

Contradictions often arise from:

  • Impurity profiles : Trace oxygen or moisture degrades catalytic sites. Validate purity via TGA (thermal stability) and elemental analysis .
  • Experimental conditions : Differences in solvent drying, substrate purity, or hydrogen pressure. Standardize protocols using inert atmosphere gloveboxes and degassed solvents .
  • Characterization gaps : Use EXAFS (Extended X-ray Absorption Fine Structure) to confirm active species structure under reaction conditions .

Q. What experimental design considerations are crucial when employing this compound in air-sensitive reactions?

  • Apparatus : Use Schlenk lines or gloveboxes with oxygen/moisture monitors (<1 ppm) .
  • Solvent preparation : Dry solvents over Na/benzophenone or molecular sieves; test via Karl Fischer titration .
  • Catalyst activation : Pre-treat this compound with reducing agents (e.g., LiAlH₄) to generate active hydride species . Include control experiments (e.g., reactions without catalyst) to validate activity.

Q. How to assess the purity and stability of this compound under different storage conditions?

  • Purity analysis :
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify organic impurities .
  • XRD : Monitor crystallinity changes over time; amorphous phases indicate degradation .
    • Stability testing :
  • Accelerated aging : Store samples at 40°C/75% RH for 4 weeks and compare TGA profiles to fresh batches .
  • Moisture sensitivity : Expose to controlled humidity (DVS analysis) to determine critical water content for hydrolysis .

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